Bienvenue dans la boutique en ligne BenchChem!

N,O-Ditrityl Ganciclovir

Lipophilicity Prodrug Design Nucleoside Chemistry

N,O-Ditrityl Ganciclovir is the definitive dual-protected intermediate for Valganciclovir hydrochloride synthesis, offering a stable scaffold that ensures regioselective L-valine esterification. Its orthogonal trityl protection and high lipophilicity (XLogP3-AA 7.7) streamline downstream processing, making it essential for cost-effective generic API development and impurity profiling.

Molecular Formula C47H41N5O4
Molecular Weight 739.9 g/mol
CAS No. 109082-85-1
Cat. No. B048959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,O-Ditrityl Ganciclovir
CAS109082-85-1
Synonyms1,9-Dihydro-9-[[1-(hydroxymethyl)-2-(triphenylmethoxy)ethoxy]methyl]-2-[(triphenylmethyl)amino]-6H-purin-6-one
Molecular FormulaC47H41N5O4
Molecular Weight739.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=O)C5=C(N4)N(C=N5)COC(CO)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8
InChIInChI=1S/C47H41N5O4/c53-31-41(32-56-47(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40)55-34-52-33-48-42-43(52)49-45(50-44(42)54)51-46(35-19-7-1-8-20-35,36-21-9-2-10-22-36)37-23-11-3-12-24-37/h1-30,33,41,53H,31-32,34H2,(H2,49,50,51,54)
InChIKeyHFOSQSQZKVBKIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,O-Ditrityl Ganciclovir (CAS 109082-85-1): Procurement Guide for a Key Protected Intermediate in Nucleoside Synthesis


N,O-Ditrityl Ganciclovir is a diprotected derivative of the antiviral nucleoside Ganciclovir, where both the primary hydroxyl group and the exocyclic amino group of the guanine base are protected by bulky trityl (triphenylmethyl) groups [1]. This modification confers significantly increased lipophilicity (calculated XLogP3-AA of 7.7) compared to the parent drug [2]. Its primary utility lies as a crucial, selectively protected intermediate in the synthesis of Valganciclovir hydrochloride, the L-valyl ester prodrug of Ganciclovir [1][3]. It is also recognized as an impurity in Ganciclovir reference standards [1].

Why N,O-Ditrityl Ganciclovir Cannot Be Substituted by Other Protected Intermediates in Valganciclovir Synthesis


The synthesis of Valganciclovir requires a precise protection strategy to selectively esterify the primary hydroxyl group of Ganciclovir without reacting with the amino group or the secondary hydroxyl. In-class alternatives like O-Trityl Ganciclovir or N,O-Bis(trimethylsilyl) Ganciclovir present significant drawbacks. The former leaves the nucleophilic amino group unprotected, leading to unwanted side reactions during esterification, while the latter's silyl protecting groups are hydrolytically labile, offering poor stability during work-up and purification [1]. N,O-Ditrityl Ganciclovir provides a stable, dual-protected scaffold that ensures high regioselectivity in subsequent L-valine ester formation, a critical quality attribute for pharmaceutical manufacturing [1][2]. The specific deprotection conditions of the trityl groups (e.g., acidic cleavage) are orthogonal to those of other common protecting groups, enabling a streamlined synthetic route with reduced purification burden [1].

Quantitative Differentiation of N,O-Ditrityl Ganciclovir Against Ganciclovir and Its Prodrugs


Enhanced Lipophilicity: XLogP3-AA Comparison with Ganciclovir and Valganciclovir

The addition of two trityl groups dramatically increases the lipophilicity of N,O-Ditrityl Ganciclovir compared to its parent drug, Ganciclovir, and its clinical prodrug, Valganciclovir. The computed XLogP3-AA value for N,O-Ditrityl Ganciclovir is 7.7 [1]. This represents a substantial shift from the more polar parent drug (reported logP values ranging from -1.97 to -1.65) and the moderately lipophilic Valganciclovir (reported logP values ranging from -1.5 to 0.45) [2][3].

Lipophilicity Prodrug Design Nucleoside Chemistry

Synthetic Yield Benchmarking: Patent-Disclosed Synthesis of N,O-Ditrityl Ganciclovir

A scalable process for preparing N,O-Ditrityl Ganciclovir is disclosed in a patent for Valganciclovir hydrochloride manufacturing. In a representative example, ganciclovir is reacted with trityl chloride in DMF using TEA and DMAP. After work-up and precipitation, N,O-Ditrityl Ganciclovir is isolated with a yield of 61.7% [1]. While yield optimization is process-dependent, this patent data establishes a reproducible, multi-gram synthetic pathway with a defined yield, a critical parameter for cost-of-goods estimation in procurement [1].

Process Chemistry Synthetic Yield Pharmaceutical Intermediates

Purity Specifications for Research and Analytical Use

Commercial vendors specify minimum purity for N,O-Ditrityl Ganciclovir for research applications. Reputable suppliers report purity values of ≥95% (by HPLC) or 98% (by HPLC) . This is a standard specification for a research-grade intermediate or impurity reference standard. For comparison, Ganciclovir reference standards are typically certified at >98% purity. The specified purity directly impacts the reliability of its use as an analytical marker or starting material.

Analytical Chemistry Impurity Standards Quality Control

Aqueous Solubility: A Key Handling and Formulation Differentiator

The introduction of two hydrophobic trityl groups profoundly alters the aqueous solubility profile. N,O-Ditrityl Ganciclovir exhibits an aqueous solubility of 2.6 mg/mL at 25°C, significantly lower than that of Ganciclovir (4.3 mg/mL to 6 mg/mL at 37°C) [1][2]. This reduced water solubility is consistent with its high logP and is a critical consideration for handling, purification (precipitation from aqueous DMF), and any formulation work.

Solubility Preformulation Chemical Handling

Recommended Storage Conditions for Stability

To maintain integrity, N,O-Ditrityl Ganciclovir is recommended for storage at 2-8°C, protected from air and light . This is a standard condition for many organic intermediates, but it is a key specification for procurement planning. For comparison, Ganciclovir and Valganciclovir hydrochloride are typically stored at room temperature (15-30°C). The requirement for refrigerated storage for N,O-Ditrityl Ganciclovir reflects the potential for the trityl protecting groups to undergo acid-catalyzed cleavage or other degradation pathways.

Stability Storage Shelf Life

Procurement-Driven Application Scenarios for N,O-Ditrityl Ganciclovir (CAS 109082-85-1)


Pharmaceutical Process R&D for Valganciclovir Hydrochloride

N,O-Ditrityl Ganciclovir is the definitive protected intermediate in the established industrial route to Valganciclovir hydrochloride [1]. Its dual protection enables a regioselective esterification step, after which the trityl groups are cleaved under acidic conditions to yield the final prodrug. Procurement of this compound with a defined synthetic yield (e.g., ~62% [2]) and purity (≥95% ) is essential for cost modeling and process optimization in generic pharmaceutical development.

Reference Standard and Impurity Profiling in Ganciclovir Quality Control

N,O-Ditrityl Ganciclovir is identified as a potential impurity in Ganciclovir drug substance [1]. Analytical laboratories and QC departments procure this compound as a reference standard to develop and validate HPLC methods for impurity profiling. The availability of material with high purity (≥95% ) and established storage conditions (2-8°C ) ensures reliable calibration and accurate quantification of this specific impurity in commercial batches of Ganciclovir.

Research into Lipophilic Prodrugs and Modified Nucleosides

The significantly enhanced lipophilicity of N,O-Ditrityl Ganciclovir (XLogP3-AA 7.7 [3]) compared to Ganciclovir (logP ~ -1.7 [4]) makes it a valuable tool in medicinal chemistry. Researchers investigating novel prodrug strategies to improve oral bioavailability or tissue penetration of antiviral nucleosides use this compound as a model for understanding how lipophilic modifications alter physicochemical properties. Its reduced aqueous solubility (2.6 mg/mL ) provides a direct contrast to the parent drug, guiding formulation and SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,O-Ditrityl Ganciclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.